molecular formula C14H13N3O4 B323298 1-(2-methoxy-5-nitrophenyl)-3-phenylurea

1-(2-methoxy-5-nitrophenyl)-3-phenylurea

Cat. No.: B323298
M. Wt: 287.27 g/mol
InChI Key: RRTMMOJLZVSKHN-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-nitrophenyl)-3-phenylurea is a phenylurea derivative characterized by a methoxy (-OCH₃) group at the 2-position and a nitro (-NO₂) group at the 5-position on the phenyl ring.

Properties

Molecular Formula

C14H13N3O4

Molecular Weight

287.27 g/mol

IUPAC Name

1-(2-methoxy-5-nitrophenyl)-3-phenylurea

InChI

InChI=1S/C14H13N3O4/c1-21-13-8-7-11(17(19)20)9-12(13)16-14(18)15-10-5-3-2-4-6-10/h2-9H,1H3,(H2,15,16,18)

InChI Key

RRTMMOJLZVSKHN-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)NC2=CC=CC=C2

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-nitrophenyl)-N’-phenylurea typically involves the reaction of 2-methoxy-5-nitroaniline with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(2-methoxy-5-nitrophenyl)-N’-phenylurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-nitrophenyl)-N’-phenylurea undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups can be introduced.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Substitution: Halogens (chlorine, bromine), alkyl halides, Lewis acids as catalysts.

Major Products Formed

    Reduction: Formation of N-(2-methoxy-5-aminophenyl)-N’-phenylurea.

    Oxidation: Formation of N-(2-hydroxy-5-nitrophenyl)-N’-phenylurea.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)-N’-phenylurea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-N’-phenylurea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the methoxy and nitro groups can influence the compound’s binding affinity and specificity towards its targets. Additionally, the compound may modulate signaling pathways involved in cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Phenylurea derivatives exhibit diverse properties depending on substituent type, position, and electronic nature. Below is a comparative analysis of key analogs:

Compound Substituents Key Properties Applications References
1-(2-Methoxy-5-nitrophenyl)-3-phenylurea 2-OCH₃, 5-NO₂ Electron-withdrawing (NO₂) and donating (OCH₃) groups may create electronic asymmetry. Potential herbicide or enzyme modulator.
1-(4-(Hexyloxy)phenyl)-3-phenylurea 4-(Hexyloxy) Long alkyl chain enhances lipophilicity. Anticancer research (synthetic intermediate).
1-(3,4-Dichlorophenyl)-3-phenylurea (TCC) 3-Cl, 4-Cl Chlorine atoms increase antimicrobial activity. Cosmetic preservative, antimicrobial agent.
1-(2-Chlorophenyl)-3-cycloheptylurea 2-Cl, cycloheptyl group Bulky cycloheptyl group affects crystal packing via van der Waals interactions. Herbicide research (structural studies).
1-(2-Chloropyridin-4-yl)-3-phenylurea (CPPU) Pyridine ring with 2-Cl Heterocyclic ring enhances cytokinin-like activity. Plant growth promoter (kiwi fruit, melons).

Key Observations:

  • Methoxy groups increase solubility in polar solvents compared to nonpolar alkyl chains .
  • Heterocyclic substituents (e.g., pyridine in CPPU) broaden bioactivity profiles, enabling enzyme inhibition or cytokinin mimicry .

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